5-bromo-N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
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Overview
Description
5-BROMO-N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE is a complex organic compound that features a combination of bromine, chlorine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could be considered to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-BROMO-N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-METHYLPHENOXYACETIC ACID: Shares the phenoxy moiety.
1,2,4-OXADIAZOLE DERIVATIVES: Similar in containing the oxadiazole ring.
BROMO-FURAMIDES: Compounds with bromine and furanamide structures.
Uniqueness
5-BROMO-N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15BrClN3O4 |
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Molecular Weight |
488.7 g/mol |
IUPAC Name |
5-bromo-N-[4-[5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15BrClN3O4/c1-12-10-15(6-7-16(12)23)28-11-19-25-20(26-30-19)13-2-4-14(5-3-13)24-21(27)17-8-9-18(22)29-17/h2-10H,11H2,1H3,(H,24,27) |
InChI Key |
RCYYJEMFSASYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)Cl |
Origin of Product |
United States |
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